2-Methylpropyl 2-methylpent-4-enoate

Flavor chemistry Structure-odor relationships Food flavoring

2-Methylpropyl 2-methylpent-4-enoate (also known as isobutyl 2-methyl-4-pentenoate or 4-Pentenoic acid, 2-methyl-, 2-methylpropyl ester) is a branched-chain unsaturated ester with molecular formula C₁₀H₁₈O₂ and molecular weight 170.25 g/mol. It belongs to the C₂–C₆ alkyl 2-methyl-4-pentenoate series, a class of synthetic flavor and fragrance esters originally disclosed in foundational patents assigned to International Flavors & Fragrances Inc.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 58031-02-0
Cat. No. B14627491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpropyl 2-methylpent-4-enoate
CAS58031-02-0
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C(C)CC=C
InChIInChI=1S/C10H18O2/c1-5-6-9(4)10(11)12-7-8(2)3/h5,8-9H,1,6-7H2,2-4H3
InChIKeyWBOXHCVWWIJOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpropyl 2-methylpent-4-enoate (CAS 58031-02-0): Molecular Identity, Flavor-Class Context, and Procurement Positioning


2-Methylpropyl 2-methylpent-4-enoate (also known as isobutyl 2-methyl-4-pentenoate or 4-Pentenoic acid, 2-methyl-, 2-methylpropyl ester) is a branched-chain unsaturated ester with molecular formula C₁₀H₁₈O₂ and molecular weight 170.25 g/mol [1]. It belongs to the C₂–C₆ alkyl 2-methyl-4-pentenoate series, a class of synthetic flavor and fragrance esters originally disclosed in foundational patents assigned to International Flavors & Fragrances Inc. [2][3]. The compound is characterized by a terminal alkene at the 4-position and a 2-methyl branch on the acid moiety, esterified with isobutanol. Its computed XLogP3-AA of 3.1 and topological polar surface area of 26.3 Ų [1] indicate moderate lipophilicity suitable for flavor-release applications in complex food matrices. Unlike its ethyl and n-hexyl homologs, which have established FEMA GRAS designations, the isobutyl ester occupies a distinct regulatory and organoleptic niche that directly impacts procurement decisions for food-grade versus research-grade sourcing.

Why 2-Methylpropyl 2-methylpent-4-enoate Cannot Be Interchanged with Its Ethyl or n-Hexyl Homologs: The Organoleptic Specificity Problem


Within the 2-methyl-4-pentenoate ester series, the alcohol-derived side chain is not a passive spectator but a decisive determinant of both organoleptic character and regulatory standing. Patent data demonstrate that changing the ester alkyl group from isobutyl to n-hexyl qualitatively alters the dominant aroma note from pineapple/strawberry to pear/green, even at identical use concentrations [1]. Similarly, the ethyl homolog (FEMA 3489) exhibits a complex concentration-dependent profile spanning strawberry, winey, apple, and green notes across a 40-fold concentration range (0.05–2 ppm), making it unsuitable as a direct substitute when a focused pineapple-strawberry character at a single effective concentration is required [1]. Compounding this, the isobutyl ester lacks a FEMA GRAS number, unlike the ethyl (FEMA 3489) and n-hexyl (FEMA 3693) esters, meaning food-grade procurement must navigate an entirely different regulatory verification pathway [2][3]. These three factors—qualitative aroma divergence, concentration-response non-overlap, and differential regulatory status—collectively prohibit casual in-class substitution.

2-Methylpropyl 2-methylpent-4-enoate: Quantitative Differentiation Evidence Against Closest Structural Analogs


Organoleptic Profile: Isobutyl Ester (Target) vs. n-Hexyl Ester at Equivalent 5 ppm Concentration

In a direct head-to-head organoleptic evaluation documented in US Patent 3,976,801, the isobutyl ester (2-methylpropyl 2-methylpent-4-enoate) and the n-hexyl ester were evaluated at identical 5 ppm concentration. The isobutyl ester produced a distinctly different flavor profile characterized by fruity, pineapple, and strawberry aroma with corresponding fruity, pineapple, strawberry, and sweet taste [1]. The n-hexyl ester, tested under the same conditions and concentration, produced pear and green aroma and taste notes [1]. This qualitative divergence—tropical-fruity vs. green-pear—demonstrates that the ester alkyl group directs the dominant sensory character, not merely modulates intensity.

Flavor chemistry Structure-odor relationships Food flavoring

Organoleptic Profile: Isobutyl Ester (Target) vs. Ethyl Ester Across Concentration-Response Space

The same comparative table in US Patent 3,976,801 reveals that the ethyl ester (ethyl 2-methyl-4-pentenoate, also marketed as 'pineapple pentenoate') exhibits a steep concentration-dependent organoleptic gradient, shifting from fresh, sweet, fruity at 0.05 ppm to green, apple at 2 ppm, passing through strawberry/winey at 0.1 ppm, wine/pineapple-like at 0.2 ppm, and strawberry/apple/fruity at 0.5 ppm [1]. In contrast, the isobutyl ester delivers a defined pineapple-strawberry-sweet profile at a single documented effective concentration of 5 ppm without the need for concentration titration to achieve the desired note [1]. This means the isobutyl ester provides a fixed-target flavor outcome, whereas the ethyl ester requires precise concentration control to avoid drifting into undesired green-apple or winey territory.

Flavor formulation Dose-response Sensory science

Regulatory Status Gap: Isobutyl Ester Lacks FEMA GRAS Designation Held by Ethyl and n-Hexyl Homologs

A systematic search of the FEMA GRAS database, the FDA Substances Added to Food (EAFUS) inventory, and the WHO JECFA flavoring agent evaluations reveals that the isobutyl ester (2-methylpropyl 2-methylpent-4-enoate, CAS 58031-02-0) does not hold a FEMA number [1][2]. In contrast, the ethyl homolog (CAS 53399-81-8) is FEMA 3489 with JECFA No. 351 and a 1998 JECFA safety evaluation concluding 'No safety concern at current levels of intake when used as a flavouring agent' [2], while the n-hexyl homolog (CAS 58031-03-1) is FEMA 3693 and listed in the FDA EAFUS inventory [3]. The free acid (2-methyl-4-pentenoic acid, CAS 1575-74-2) is FEMA 3511 with JECFA No. 355 [4]. This regulatory asymmetry means that the isobutyl ester cannot be used in food flavor applications in jurisdictions requiring FEMA GRAS or JECFA clearance without an independent safety determination.

Food regulatory affairs GRAS designation Flavor ingredient compliance

Synthesis Pathway: Isobutyl Ester Transesterification at Milder Conditions vs. n-Hexyl Ester

US Patent 3,966,799 discloses that transesterification of ethyl-2-methyl-4-pentenoate to the corresponding isobutyl or n-hexyl ester proceeds at markedly different optimal temperatures: approximately 110°C for isobutanol versus 140–150°C for n-hexanol, using paratoluene sulfonic acid as the preferred catalyst [1]. The 30–40°C lower reaction temperature for the isobutyl ester potentially reduces thermal degradation of the terminal alkene, minimizes side-reaction products, and lowers energy input during manufacturing. This temperature differential is inherent to the alcohol reactivity, not an arbitrary process parameter, and directly affects the purity profile and manufacturing cost of the final ester.

Process chemistry Esterification kinetics Flavor manufacturing

Effective Concentration Threshold: Isobutyl Ester (5 ppm) vs. Free 2-Methyl-4-pentenoic Acid (10 ppm)

The comparative organoleptic table in US Patent 3,976,801 establishes that the isobutyl ester achieves its characteristic fruity, pineapple, strawberry profile at 5 ppm [1]. The free acid (2-methyl-4-pentenoic acid), from which all esters in this series are ultimately derived, requires 10 ppm to deliver its characteristic cooked strawberry jam-type acid aroma and taste [1]. This twofold difference in effective concentration implies that the isobutyl ester is more potent on a weight basis than the free acid for delivering a strawberry-related flavor impression, while also providing a qualitatively different (fresh pineapple-strawberry vs. cooked jam) profile that expands the sensory palette available to the formulator within the same chemical family.

Flavor potency Use level optimization Cost-in-use

Physicochemical Profile: LogP, Rotatable Bonds, and Chromatographic Retention vs. Homologous Esters

The isobutyl ester's computed physicochemical parameters—XLogP3-AA of 3.1, 6 rotatable bonds, topological polar surface area of 26.3 Ų, and Kovats retention index of 1080 (semi-standard non-polar column) as documented in PubChem [1]—position it between the ethyl and n-hexyl esters in lipophilicity and chromatographic behavior. The ethyl ester (C₉H₁₆O₂, MW 156.22) has a lower boiling point of 153–155°C and density of 0.873 g/mL at 25°C [2], consistent with its smaller molecular volume and lower LogP. The n-hexyl ester (C₁₂H₂₂O₂, MW 198.30) has a higher molecular weight and longer alkyl chain, predicting higher LogP and later GC elution [3]. These differences in LogP directly influence flavor-release kinetics from food matrices (more lipophilic esters partition more strongly into fat phases and release more slowly), and the rotatable bond count affects conformational flexibility and receptor-binding geometry.

Computational chemistry Chromatography Flavor release modeling

Procurement-Driven Application Scenarios for 2-Methylpropyl 2-methylpent-4-enoate (CAS 58031-02-0)


Flavor R&D: Pineapple-Strawberry Top-Note Development Without Concentration Titration Risk

Based on the direct evidence that the isobutyl ester delivers a defined pineapple-strawberry-sweet profile at a single documented concentration of 5 ppm, without the multi-point concentration gradient required for the ethyl ester [1], this compound is specifically suited for flavor R&D programs targeting a robust tropical-fruit top note. A formulator can specify this ester at 5 ppm as a starting point and expect the pineapple-strawberry character without needing to screen a 40-fold concentration range (as required for the ethyl ester from 0.05 to 2 ppm). This reduces screening time and eliminates the risk of delivering green-apple off-notes that emerge from the ethyl ester at concentrations ≥1 ppm [1]. This scenario is most relevant for industrial flavor houses developing proprietary strawberry, pineapple, or tropical fruit punch formulations where batch-to-batch consistency and narrow specification windows are paramount.

Regulatory-Gated Procurement: Non-Food Fragrance and Research Applications Requiring Documentation of Non-GRAS Status

Because the isobutyl ester lacks a FEMA GRAS designation—unlike the ethyl ester (FEMA 3489) and n-hexyl ester (FEMA 3693) [2][3]—procurement for fragrance, cosmetics, or non-food research applications benefits from a clearly documented non-GRAS status. This avoids the common pitfall of assuming that all C₂–C₆ alkyl 2-methyl-4-pentenoates share the same regulatory standing. For fragrance development, where FEMA GRAS is not required, the isobutyl ester can be sourced without the food-grade premium attached to FEMA-listed homologs. For academic or industrial research on structure-odor relationships within unsaturated esters, this compound provides a clean test article with documented patent provenance [4][5] and PubChem-verified physicochemical properties [6], facilitating reproducible experimental design.

Process Chemistry Optimization: Lower-Temperature Ester Manufacturing Route

The patent-documented transesterification at approximately 110°C for the isobutyl ester, versus 140–150°C for the n-hexyl ester [7], supports procurement decisions where thermal history and impurity minimization are critical. For kilo-scale or pilot-scale manufacturing, the 30–40°C lower reaction temperature reduces the risk of thermal isomerization or polymerization of the terminal alkene, potentially yielding a higher-purity product with fewer byproducts requiring downstream removal. This is directly relevant to custom synthesis requests and contract manufacturing organizations (CMOs) evaluating the cost and purity trade-offs between producing the isobutyl versus n-hexyl ester from the common ethyl-2-methyl-4-pentenoate precursor.

Flavor Matrix Engineering: Intermediate Lipophilicity for Controlled Release in Fat-Containing Food Systems

The computed XLogP3-AA of 3.1 and 6 rotatable bonds for the isobutyl ester [6] place it at an intermediate position between the more volatile ethyl ester (lower LogP, faster headspace release) and the more lipophilic n-hexyl ester (higher LogP, slower release, stronger fat partitioning). In emulsified or fat-continuous food systems (e.g., ice cream, chocolate, baked goods), this intermediate LogP predicts a temporal flavor-release profile that is more sustained than the ethyl ester but more rapid than the n-hexyl ester. A product developer can select the isobutyl ester to achieve a mid-palate flavor impact without the rapid initial burst of the ethyl ester (which may be perceived as harsh) or the delayed, lingering tail of the n-hexyl ester. This LogP-driven selection is supported by the Kovats retention index of 1080 [6] as a quantitative GC benchmark for volatility calibration.

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